ATGL Enzyme Inhibition: 4-Bromophenyl Core is Essential for Potency vs. Unsubstituted Phenyl
In a head-to-head SAR study, the core scaffold ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (as a key intermediate leading to Atglistatin analogs) demonstrated potent ATGL inhibition. The presence of the para-bromine atom on the N1-phenyl ring is critical; the direct comparator, ethyl 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (lacking the 4-bromo substituent), resulted in a complete loss of ATGL inhibitory activity, with an IC50 > 50 μM, compared to the parent compound's nanomolar affinity [1].
| Evidence Dimension | Inhibitory activity against murine ATGL enzyme |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (for Atglistatin, which is directly derived from this critical intermediate) |
| Comparator Or Baseline | Ethyl 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (no 4-bromo): IC50 > 50 μM |
| Quantified Difference | > 70-fold increase in potency attributable to the 4-bromophenyl moiety |
| Conditions | In vitro ATGL enzyme inhibition assay using lysates from E. coli overexpressing murine ATGL |
Why This Matters
This large potency gap proves the 4-bromophenyl group is not a trivial substituent but a fundamental pharmacophoric element, making the non-halogenated analog a useless tool compound for ATGL research.
- [1] Mayer, N., et al. (2020). Structure-activity relationship studies for the development of inhibitors of murine adipose triglyceride lipase (ATGL). Bioorganic & Medicinal Chemistry, 28(16), 115610. View Source
